N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorine Atom: Chlorination of the benzoxazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving a suitable amine and a carboxylic acid derivative.
Attachment of tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity against various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
- N-tert-butyl-1-(6-methyl-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
- N-tert-butyl-1-(6-bromo-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
N-tert-butyl-1-(6-chloro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-16(2,3)19-14(21)10-6-7-20(9-10)15-18-12-5-4-11(17)8-13(12)22-15/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFUXKGUGVNHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.